Cas no 92616-49-4 (4-Bromonaphthalene-1-carbonitrile)

4-Bromonaphthalene-1-carbonitrile structure
92616-49-4 structure
4-Bromonaphthalene-1-carbonitrile
92616-49-4
C11H6BrN
232.076041698456
MFCD17012445
753105
14662111

4-Bromonaphthalene-1-carbonitrile Properties

Names and Identifiers

    • 4-Bromo-1-naphthonitrile
    • 1-Naphthalenecarbonitrile, 4-bromo-
    • 4-BroMonaphthalene-1-carbonitrile
    • AK106553
    • 1-bromo-4-cyanonaphthalene
    • 4-Bromo-1-cyanonaphthalene
    • ITKIWUNXKKMMSE-UHFFFAOYSA-N
    • BCP17063
    • VT1258
    • FCH1351600
    • SY023954
    • AX8243399
    • V9190
    • 4-Bromo-1-naphthalenecarbonitrile (ACI)
    • 4-bromonaphthalene-1-carbonitrile
    • SCHEMBL1343517
    • AKOS016008642
    • CS-W020623
    • DTXSID30562722
    • 4-Bromonaphthalene-1-carbonitrile
    • DB-083896
    • MFCD17012445
    • 92616-49-4
    • +Expand
    • MFCD17012445
    • ITKIWUNXKKMMSE-UHFFFAOYSA-N
    • 1S/C11H6BrN/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-6H
    • N#CC1C2C(=CC=CC=2)C(Br)=CC=1

Computed Properties

  • 230.96836g/mol
  • 0
  • 1
  • 0
  • 230.96836g/mol
  • 13
  • 230
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 3.6
  • 23.8

4-Bromonaphthalene-1-carbonitrile Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0038ZV-100mg
4-Bromo-1-naphthonitrile
92616-49-4 98%
100mg
$4.00 2024-04-20
A2B Chem LLC
AB50827-100mg
4-Bromonaphthalene-1-carbonitrile
92616-49-4 98%
100mg
$4.00 2024-05-20
Aaron
AR003987-100mg
4-Bromo-1-naphthonitrile
92616-49-4 98%
100mg
$2.00 2024-07-18
abcr
AB440559-1 g
4-Bromo-1-naphthonitrile, 98%; .
92616-49-4 98%
1g
€75.90 2023-04-22
Alichem
A219003681-250mg
4-Bromo-1-cyanonaphthalene
92616-49-4 98%
250mg
$700.40 2023-08-31
Ambeed
A663481-100mg
4-Bromo-1-naphthonitrile
92616-49-4 98%
100mg
$5.0 2024-04-16
Chemenu
CM140358-25g
4-Bromo-1-naphthonitrile
92616-49-4 98%
25g
$184 2021-08-05
Crysdot LLC
CD12006137-100g
4-Bromo-1-naphthonitrile
92616-49-4 98%
100g
$475
eNovation Chemicals LLC
D163891-1g
4-BROMONAPHTHALENE-1-CARBONITRILE
92616-49-4 97%
1g
$340 2022-06-08
TRC
B686008-100mg
4-Bromonaphthalene-1-carbonitrile
92616-49-4
100mg
$ 64.00 2023-04-18

4-Bromonaphthalene-1-carbonitrile Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Triethylamine ,  Hydroxyamine hydrochloride Solvents: Acetonitrile ;  rt; 3 h, 79 °C
1.2 Catalysts: Cupric acetate Solvents: Acetonitrile ;  overnight, 79 °C
Reference
Preparation of 4-bromo-1-naphthonitrile with 1-methylnaphthalene as starting material
, China, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  10 min, rt; rt → 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ;  < 5 °C; 30 min, < 5 °C
1.3 Reagents: Sodium bicarbonate ;  neutralized
1.4 Reagents: Cuprous cyanide Solvents: Water ;  rt; rt → 70 °C; 30 min, 70 °C
Reference
Preparation of indole sulfonamides as modulators of progesterone receptors
, World Intellectual Property Organization, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Boron trifluoride etherate ,  tert-Butyl nitrite Solvents: 1,2-Dimethoxyethane ;  15 min, -15 °C; 1 h, -15 °C; 20 min, -15 °C → 5 °C
1.2 Solvents: Pentane ;  rt
1.3 Reagents: Cuprous cyanide Solvents: Acetonitrile ,  Water ;  rt; 2 h, reflux; reflux → rt
Reference
Oligo(naphthylene-ethynylene) molecular rods
Cramer, Jacob R.; Ning, Yanxiao; Shen, Cai; Nuermaimaiti, Ajiguli; Besenbacher, Flemming; et al, European Journal of Organic Chemistry, 2013, 2013(14), 2813-2822

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrogen peroxide ,  Hydrogen bromide Solvents: Carbon tetrachloride ,  Water ;  rt; 2 h, 20 °C
1.2 Reagents: Iodine ,  Ammonia Solvents: Acetonitrile ,  Water ;  rt; 4 h, 60 °C; 60 °C → rt
1.3 Reagents: Sodium sulfite Solvents: Water ;  rt
Reference
One-pot transformation of methylarenes into aromatic nitriles with inorganic metal-free reagents
Kawagoe, Yuhsuke; Moriyama, Katsuhiko; Togo, Hideo, European Journal of Organic Chemistry, 2014, 2014(19), 4115-4122

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Ammonium hydroxide ,  Iodine Solvents: 1,4-Dioxane ;  3.5 h, 30 °C
Reference
Process for preparation of halogenated arylcarbonitrile
, China, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Toluene ;  1 h, 60 °C
1.2 Reagents: Sulfolane ,  Sulfamide Solvents: Toluene ;  60 °C → 120 °C
1.3 Solvents: Toluene ;  90 min, 120 °C
Reference
Process Development, Manufacture, and Understanding of the Atropisomerism and Polymorphism of Verinurad
Ring, Oliver T. ; Hayter, Barry R.; Ronson, Thomas O. ; Agnew, Lauren R.; Ashworth, Ian W. ; et al, Organic Process Research & Development, 2022, 26(3), 936-948

Synthetic Circuit 7

Reaction Conditions
1.1 Solvents: Dimethylformamide
1.2 Solvents: Benzene ,  Water
Reference
Bromination of tetralin. Short and efficient synthesis of 1,4-dibromonaphthalene
Cakmak, Osman; Kahveci, Ismail; Demirtas, Ibrahim; Hokelek, Tuncer; Smith, Keith, Collection of Czechoslovak Chemical Communications, 2000, 65(11), 1791-1804

Synthetic Circuit 8

Reaction Conditions
1.1 Solvents: Dimethylformamide ;  16 h, 125 °C
1.2 Reagents: Ammonia Solvents: Ethyl acetate ;  1 h, rt
Reference
Preparation of condensed ring derivatives for treating hyperuricemia and related diseases
, World Intellectual Property Organization, , ,

Synthetic Circuit 9

Reaction Conditions
1.1 Solvents: Dimethylformamide ;  17 h, reflux
Reference
Enhancement of fluorescence quenching and exciplex formation in DNA major groove by double incorporation of modified fluorescent deoxyuridines
Tanaka, Makiko; Oguma, Kazuhiro; Saito, Yoshio; Saito, Isao, Bioorganic & Medicinal Chemistry Letters, 2012, 22(12), 4103-4105

Synthetic Circuit 10

Reaction Conditions
1.1 Solvents: Dimethylformamide ;  12 h, 130 °C
Reference
Method for preparing urate-anion exchanger 1 inhibitor
, China, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 Solvents: Dimethylformamide ;  12 h, 130 °C
Reference
Discovery of Flexible Naphthyltriazolylmethane-based Thioacetic Acids as Highly Active Uric Acid Transporter 1 (URAT1) Inhibitors for the Treatment of Hyperuricemia of Gout
Zhang, Xiansheng; Wu, Jingwei; Liu, Wei; Liu, Yuqiang; Xie, Yafei; et al, Medicinal Chemistry (Sharjah, 2017, 13(3), 260-281

Synthetic Circuit 12

Reaction Conditions
1.1 Solvents: Dimethylformamide ;  overnight, rt → 125 °C
Reference
Thioacetate compounds as URAT-1 agonists and their preparation, compositions and methods of use
, World Intellectual Property Organization, , ,

Synthetic Circuit 13

Reaction Conditions
1.1 Solvents: Dimethylformamide ;  rt → 130 °C; 12 h, 130 °C
1.2 Solvents: Dichloromethane ;  3 h, 130 °C
Reference
Design, synthesis and bioactivity of highly sterically congested flexible uric acid transporter 1 (URAT1) inhibitors
Cai, Wenqing; Liu, Wei; Zhang, Shuo; Wang, Jianwu; Zhao, Guilong, Youji Huaxue, 2017, 37(9), 2303-2314

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Dimethylformamide ,  Thionyl chloride Solvents: Toluene ;  60 °C
1.2 Reagents: Sulfolane ,  Hydrazine sulfate ;  120 °C
Reference
Significant rate enhancement via potassium pivalate in a Miyaura borylation approach to verinurad
Ring, Oliver T.; Campbell, Andrew D.; Hayter, Barry R.; Powell, Lyn, Tetrahedron Letters, 2020, 61(10),

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  5 min, rt; rt → 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ;  < 5 °C; 45 min, 0 °C
1.3 Reagents: Copper bromide (CuBr) Solvents: Water ;  0 °C; 1 d, rt
1.4 Reagents: Water ;  rt
Reference
Preparation of heterocyclyl-piperidinyl/piperazinyl-isochromans as CNS agents
, World Intellectual Property Organization, , ,

Synthetic Circuit 16

Reaction Conditions
Reference
SRN1 syntheses of bis(phenylthio)- and dicyanonaphthalenes via diazo sulfides
Novi, M.; Garbarino, G.; Petrillo, G.; Dell'Erba, C., Tetrahedron, 1990, 46(6), 2205-12

Synthetic Circuit 17

Reaction Conditions
Reference
Preparation of naphthylisothiazoline derivatives for use as pesticides
, World Intellectual Property Organization, , ,

Synthetic Circuit 18

Reaction Conditions
1.1 Solvents: Dimethylformamide ;  12 h, 130 °C
Reference
Study on synthesis process of RDEA3170
Zhang, Xian-sheng; Liu, Yu-qiang; Xie, Ya-fei; Li, Chuan; Xin, Xiao; et al, Xiandai Yaowu Yu Linchuang, 2015, 30(10), 1179-1184

4-Bromonaphthalene-1-carbonitrile Raw materials

4-Bromonaphthalene-1-carbonitrile Preparation Products

4-Bromonaphthalene-1-carbonitrile Suppliers

SHANG HAI LI CHEN SHANG MAO Co., Ltd.
Audited Supplier Audited Supplier
(CAS:92616-49-4)
XU NV SHI
15221998634
1986399151@qq.com

4-Bromonaphthalene-1-carbonitrile Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:92616-49-4)4-Bromonaphthalene-1-carbonitrile
A860034
99%
100g
275.0